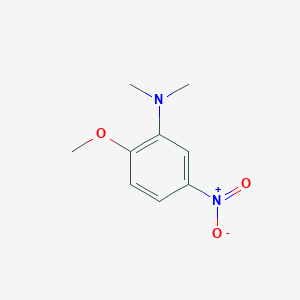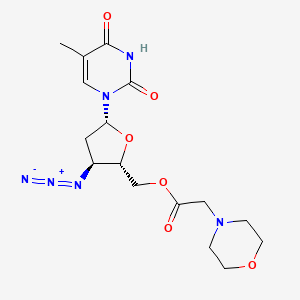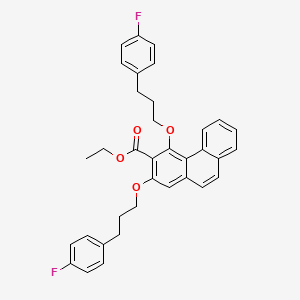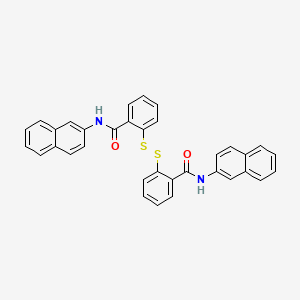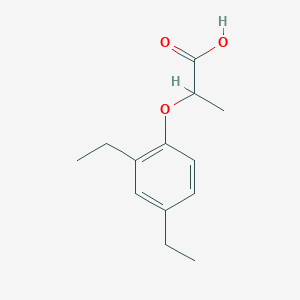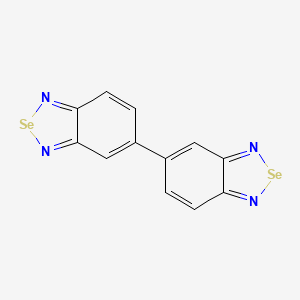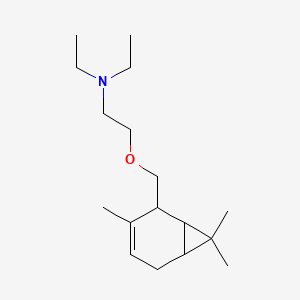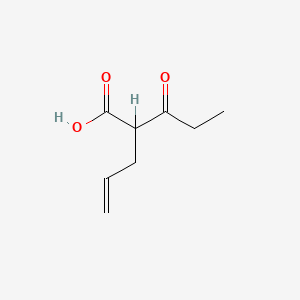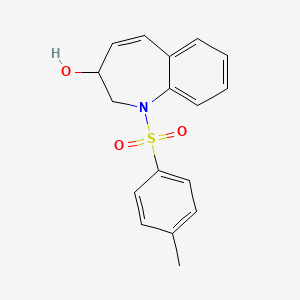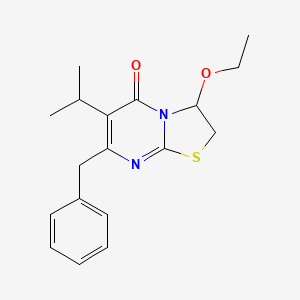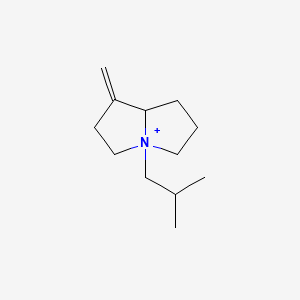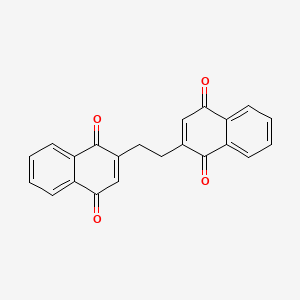
1,4-Naphthalenedione, 2,2'-(1,2-ethanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- typically involves the reaction of 1,4-naphthoquinone with ethylene glycol under acidic conditions . The reaction proceeds through a nucleophilic addition mechanism, where the ethylene glycol attacks the carbonyl groups of the naphthoquinone, forming the bis-naphthoquinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- involves its interaction with various molecular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is crucial for its biological effects, including its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A simpler quinone derivative with similar redox properties.
2,3-Dichloro-1,4-naphthoquinone: A halogenated derivative with enhanced reactivity.
1,4-Dihydroxy-2-naphthoquinone: A hydroquinone derivative with different redox behavior.
Uniqueness
1,4-Naphthalenedione, 2,2’-(1,2-ethanediyl)bis- is unique due to its bis-naphthoquinone structure, which imparts distinct chemical and biological properties. The presence of the ethanediyl bridge allows for unique interactions and reactivity compared to its simpler counterparts .
特性
CAS番号 |
31689-25-5 |
|---|---|
分子式 |
C22H14O4 |
分子量 |
342.3 g/mol |
IUPAC名 |
2-[2-(1,4-dioxonaphthalen-2-yl)ethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O4/c23-19-11-13(21(25)17-7-3-1-5-15(17)19)9-10-14-12-20(24)16-6-2-4-8-18(16)22(14)26/h1-8,11-12H,9-10H2 |
InChIキー |
JDEWXUIKOKUSAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCC3=CC(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


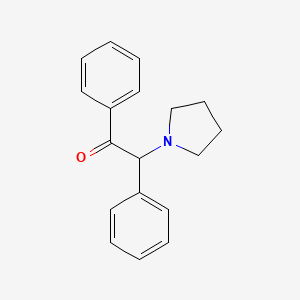
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
